3',5'-Dichloro-3-phenylpropiophenone
Overview
Description
3’,5’-Dichloro-3-phenylpropiophenone is a chemical compound with the CAS Number: 898788-84-6 . It has a linear formula of C15H12Cl2O . The IUPAC name for this compound is 1-(3,5-dichlorophenyl)-3-phenyl-1-propanone .
Molecular Structure Analysis
The InChI code for 3’,5’-Dichloro-3-phenylpropiophenone is 1S/C15H12Cl2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 3’,5’-Dichloro-3-phenylpropiophenone is 279.17 .Scientific Research Applications
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2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) :
- Application: DDQ is widely used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
- Method: DDQ mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
- Results: The cost and toxicity of DDQ triggered recent efforts to develop methods that employ catalytic quantities of DDQ in combination with alternative stoichiometric oxidants .
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3,5-Dichloro-4H-1,2,6-thiadiazin-4-one :
- Application: Used in the synthesis of ® and (S)-3-chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones .
- Method: The reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with ® and (S)-3-methylmorpholines (2 equiv), in THF, at ca. 20 °C .
- Results: Gave ® and (S)-3-chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones in 95 and 97% yields, respectively .
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- Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Method: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results: In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
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3-(3,5-dichloro-4-hydroxyphenoxy)phenol :
- Application: This compound was synthesized from 4-iodophenol .
- Method: The process involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .
- Results: The synthesis method was introduced by Yang and his colleagues in 2016 .
Safety And Hazards
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCCCCFIOQNZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643995 | |
Record name | 1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one | |
CAS RN |
898788-84-6 | |
Record name | 1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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